molecular formula C14H11FN2O4S B11515027 N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide CAS No. 401631-03-6

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11515027
CAS No.: 401631-03-6
M. Wt: 322.31 g/mol
InChI Key: GAYLUOKDPXKCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a benzoxazolone core, a privileged structure in drug discovery known for its diverse biological activities, fused to a sulfonamide functional group, a key pharmacophore in many therapeutic agents . The structure is further modified with a 4-fluorophenyl moiety, which can enhance metabolic stability and binding affinity in biological systems. Sulfonamides constitute a major class of synthetic antibacterial agents that act as competitive inhibitors of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway . Beyond their antibacterial properties, sulfonamide-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-carbonic anhydrase capabilities, and have been investigated for use in diuresis, hypoglycemia, and inflammation . Recent research explores 1,3-benzoxazole sulfonamide derivatives for their potential antimicrobial properties, with some derivatives demonstrating activity against various bacterial and fungal strains . This compound is intended for research applications only, such as investigating structure-activity relationships, developing new enzyme inhibitors, and exploring potential therapeutic applications in areas like infectious diseases or cancer. It is supplied as a high-purity material to ensure consistent and reliable results in laboratory settings.

Properties

CAS No.

401631-03-6

Molecular Formula

C14H11FN2O4S

Molecular Weight

322.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C14H11FN2O4S/c1-17-12-7-6-11(8-13(12)21-14(17)18)22(19,20)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3

InChI Key

GAYLUOKDPXKCNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC1=O

solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-5-Sulfonamidophenol Derivatives

A common method involves cyclizing 2-amino-5-sulfonamidophenol precursors with acetic anhydride or acetyl chloride. For example, 4-fluoroaniline is first reacted with chlorosulfonic acid to form the intermediate sulfonyl chloride, which is then coupled to a benzoxazole-forming precursor. Cyclization is typically performed under reflux in acetic acid, achieving yields of 75–85%. Key parameters include:

  • Temperature : 110–130°C

  • Catalyst : Anhydrous sodium acetate

  • Reaction Time : 6–12 hours

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate cyclization. A mixture of 4-amino-3-hydroxybenzoic acid and 1,1,1-trimethoxyethane heated at 100°C for 5 minutes under microwave conditions produces the benzoxazole core with 95% yield. This method reduces reaction time from hours to minutes while maintaining high purity.

Introduction of the Sulfonamide Group

Sulfonation and Amidation Sequence

The sulfonamide functionality is introduced via a two-step process:

  • Sulfonation : The benzoxazole intermediate is treated with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride derivative.

  • Amidation : Reaction with 4-fluoroaniline in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature for 2–4 hours yields the final product.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (benzoxazole intermediate to 4-fluoroaniline)

  • Base : Triethylamine (2 equiv) to neutralize HCl byproducts

  • Yield : 80–88%

Alternative Routes and Modifications

Hydrolysis of Ester Intermediates

A patent-described method involves synthesizing methyl 2-methyl-1,3-benzoxazole-6-carboxylate, followed by hydrolysis to the carboxylic acid using lithium hydroxide (LiOH) in THF/water. This intermediate is then converted to the sulfonamide via a Hunsdiecker-type reaction:

RCOO+ClSO3HRSO2Cl4-fluoroanilineRSO2NHPh-F\text{RCOO}^- + \text{ClSO}3\text{H} \rightarrow \text{RSO}2\text{Cl} \xrightarrow{\text{4-fluoroaniline}} \text{RSO}_2\text{NHPh-F}

Key Data :

StepReagent/ConditionsYield
Ester hydrolysisLiOH, THF/H₂O, 25°C, 2 h90%
Sulfonamide formationClSO₃H, DCM, 0°C → 4-fluoroaniline78%

One-Pot Tandem Reactions

A streamlined approach condenses cyclization and sulfonamidation into a single pot. Using polymer-supported sulfonic acid catalysts, the reaction achieves 82% yield with reduced purification steps.

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodBenzoxazole YieldSulfonamide YieldTotal Yield
Conventional cyclization85%88%75%
Microwave cyclization95%85%81%
One-pot tandemN/AN/A82%

Microwave-assisted methods offer the highest efficiency, though scalability remains a challenge for industrial applications.

Purity and Characterization

  • HPLC Analysis : Purity exceeds 98% when using recrystallization (ethanol/water).

  • ¹H NMR Signatures :

    • N-CH₃: δ 2.64 ppm (singlet)

    • Aromatic protons: δ 7.73–8.16 ppm (multiplets)

  • Mass Spectrometry : Molecular ion peak at m/z 322.31 [M+H]⁺.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing chlorosulfonic acid with sulfuryl chloride (SO₂Cl₂) reduces corrosivity and cost, albeit with a slight yield drop (75% vs. 88%).

Solvent Recovery Systems

THF and DCM are recycled via distillation, lowering environmental impact and production costs by ~20% .

Chemical Reactions Analysis

Hydrolysis and Stability

The sulfonamide group undergoes hydrolysis under strongly acidic conditions (e.g., concentrated HCl at reflux), cleaving the S–N bond to form benzoxazole-6-sulfonic acid and 4-fluoroaniline. The compound remains stable in mildly acidic environments (pH 2–6) but degrades in basic conditions (pH > 9).

Nucleophilic Aromatic Substitution

The fluorine atom on the phenyl group participates in nucleophilic substitution. For example, treatment with sodium ethoxide in ethanol replaces fluorine with an ethoxy group, producing N-(4-ethoxyphenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide.

Sulfonamide Group Reactivity

The sulfonamide moiety reacts with:

  • Alkylating agents (e.g., methyl iodide): Forms N-alkylated derivatives in DMF with K₂CO₃ (60°C, 8 hours).

  • Acyl chlorides (e.g., acetyl chloride): Produces N-acyl sulfonamides in pyridine (room temperature, 4 hours).

Benzoxazole Ring Modifications

The benzoxazole core resists mild oxidation but undergoes ring-opening in concentrated H₂SO₄ or HNO₃, yielding sulfonic acid or nitro derivatives, respectively . Under basic conditions (NaOH, Δ), the ring hydrolyzes to form 2-aminophenol sulfonamide derivatives.

Interaction with Biological Targets

While primarily pharmacological, the compound’s reactivity underpins its enzyme inhibition:

  • sEH Inhibition : The sulfonamide group hydrogen-bonds with catalytic residues in soluble epoxide hydrolase (sEH), while the fluorophenyl group enhances hydrophobic binding .

  • Antimicrobial Activity : Reactivity with bacterial enzymes (e.g., dihydropteroate synthase) is linked to its sulfonamide moiety.

Comparative Reactivity with Analogs

Compound Reactivity Difference
N-(4-Chlorophenyl) analogChlorine’s lower electronegativity reduces nucleophilic substitution rates compared to F
Non-fluorinated parent compoundLacks fluorophenyl-directed substitution reactions
3-Methylbenzoxazole sulfonamide (no phenyl)Reduced hydrophobic interactions in enzymatic assays

Scientific Research Applications

The compound exhibits significant biological activity, particularly as an enzyme inhibitor and potential anticancer agent. Its structure allows it to interact with various biological targets, leading to diverse therapeutic applications.

Enzyme Inhibition

Research indicates that sulfonamide derivatives, including N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide, demonstrate inhibitory effects on key enzymes involved in metabolic disorders and neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : This compound has been studied for its ability to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease. Inhibitors of this enzyme can enhance cholinergic neurotransmission, potentially alleviating symptoms of cognitive decline .
  • α-Glucosidase Inhibition : It also shows promise as an α-glucosidase inhibitor, which could be beneficial in managing type 2 diabetes mellitus by slowing carbohydrate absorption and lowering postprandial blood glucose levels .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis (programmed cell death) and disrupt the cell cycle in cancer cells, making it a candidate for further development as an anticancer agent .

Case Study 1: Alzheimer’s Disease Treatment

A study highlighted the efficacy of sulfonamide derivatives in inhibiting acetylcholinesterase activity. This compound was included in a series of compounds tested for their ability to enhance cholinergic signaling in models of Alzheimer’s disease. Results showed promising inhibition rates compared to standard drugs .

Case Study 2: Antitumor Activity

In another investigation focused on anticancer properties, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazole Sulfonamide Family

Several benzoxazole sulfonamides share structural similarities with the target compound, differing primarily in substituent patterns (Table 1). For example:

  • N-(3-fluoro-4-methylphenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide (ChEBI:109162): This analogue replaces the 4-fluorophenyl group with a 3-fluoro-4-methylphenyl moiety, introducing steric bulk and altering electronic properties. Such modifications can influence pharmacokinetic parameters like solubility and membrane permeability .

Table 1: Structural Comparison of Benzoxazole Sulfonamides

Compound Name Substituent Variations Key Properties
N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide 4-fluorophenyl, methyl at C3 Moderate lipophilicity, metabolic stability
N-(3-fluoro-4-methylphenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide 3-fluoro-4-methylphenyl, methyl at C3 Increased steric hindrance, altered solubility
N,N-diethyl-2-[(4-fluorophenyl)methylthio]-1,3-benzoxazole-5-sulfonamide Diethyl sulfonamide, methylthio at C2 Higher lipophilicity, reduced enzymatic stability
Functional Analogues: Sulfonamides vs. Amides

The substitution of amides with sulfonamides is a critical design strategy in drug development. Evidence from metabolic studies demonstrates that sulfonamides exhibit superior stability compared to amides. For instance:

  • N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide (80): After 120 minutes of incubation with pig liver esterase, 95% of this sulfonamide remained intact, whereas only 20% of the analogous amide, N-(4-fluorophenyl)-fluoroacetanilide (79), survived under identical conditions . This highlights the resistance of sulfonamides to enzymatic hydrolysis, a key advantage for in vivo applications.

Table 2: Metabolic Stability of Sulfonamides vs. Amides

Compound Structure Type % Remaining After 120 Min (Pig Liver Esterase)
N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide Sulfonamide 95%
N-(4-fluorophenyl)-fluoroacetanilide Amide 20%
Halogen-Substituted Analogues

The position and nature of halogen substituents significantly impact biological activity. For example, in a series of N-(4-halophenyl)maleimides (Table 3), halogen size (F, Cl, Br, I) had minimal effect on inhibitory potency against monoacylglycerol lipase (MGL), suggesting electronic effects dominate over steric factors :

  • N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM)
  • N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM)

Table 3: Inhibitory Potency of Halogen-Substituted Maleimides

Compound Halogen IC₅₀ (μM)
N-(4-fluorophenyl)maleimide F 5.18
N-(4-chlorophenyl)maleimide Cl 7.24
N-(4-bromophenyl)maleimide Br 4.37
N-(4-iodophenyl)maleimide I 4.34
Radiopharmaceutical Analogues

Fluorinated sulfonamides are increasingly explored in radiopharmaceuticals due to their stability. For instance, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52 in ) shares the 4-fluorophenyl motif but incorporates a chromen-pyrazolopyrimidine core. While structurally distinct, its use of fluorine and sulfonamide groups underscores their synergistic role in enhancing target binding and metabolic resistance .

Biological Activity

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various research studies and reviews.

  • Molecular Formula : C14H11FN2O4S
  • Molecular Weight : 322.31 g/mol
  • InChIKey : GAYLUOKDPXKCNJ-UHFFFAOYSA-N

The compound features a benzoxazole core, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a review on benzoxazole derivatives indicated that modifications to the benzoxazole structure can enhance cytotoxicity against various cancer cell lines. The compound demonstrated significant activity against MCF cell lines, promoting apoptosis in a dose-dependent manner .

  • Apoptosis Induction : Flow cytometry analyses revealed that this compound induces apoptosis in cancer cells, suggesting its role in programmed cell death pathways.
  • Inhibition of Tumor Growth : In vivo studies showed reduced tumor growth in mice treated with this compound, indicating its potential efficacy in cancer therapy .

1. Study on Cytotoxicity

A study evaluating various benzoxazole derivatives found that this compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM against specific cancer cell lines, marking it as a promising candidate for further development .

Compound NameIC50 (μM)Cell Line Tested
This compound25.72 ± 3.95MCF (breast cancer)

2. Mechanistic Studies

Further mechanistic studies indicated that this compound might exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis. It was shown to interact with proteins associated with the apoptotic pathway, enhancing the efficacy of existing treatments when used in combination therapies .

Synthesis and Derivatives

The synthesis of this compound has been explored through various methodologies. Recent advancements include the use of nanocatalysts to improve yield and reduce reaction times during synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide?

  • Methodology :

  • Step 1 : Condensation of 4-fluorophenylamine with 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C.
  • Step 2 : Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (>95% purity) .
    • Data Table :
ReagentRoleConditionsYield (%)
4-FluorophenylamineNucleophile0–5°C, 12 h75
PyridineBaseRoom temp.
Ethanol/waterRecrystallization60°C90

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the compound?

  • Methodology :

  • NMR : Use DMSO-d₆ as solvent. Key signals:
  • ¹H NMR : δ 7.8–8.2 ppm (aromatic protons), δ 2.5 ppm (CH₃ group).
  • ¹³C NMR : δ 165 ppm (C=O), δ 160 ppm (C-F coupling).
  • IR : Peaks at 1720 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O stretch).
  • MS : Molecular ion [M+H]⁺ at m/z 335.1 (calculated: 335.08) .

Advanced Research Questions

Q. How can researchers analyze metal coordination behavior of the sulfonamide group?

  • Methodology :

  • Titration Studies : Mix the compound with transition metal salts (e.g., Cu²⁺, Zn²⁺) in methanol. Monitor complexation via UV-Vis spectroscopy (λ ~250–300 nm).
  • X-ray Crystallography : Co-crystallize the metal complex and solve the structure to confirm binding geometry (e.g., square planar for Cu²⁺) .
    • Data Contradictions : Discrepancies in stability constants (log K) may arise due to solvent polarity. Address via standardized solvent systems (e.g., 50% methanol/water) .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Assays : Test the compound across a wide concentration range (1 nM–100 µM) to identify non-specific toxicity thresholds.
  • Structural Analogs : Compare activity of derivatives (e.g., replacing the 4-fluorophenyl group with chlorophenyl) to isolate pharmacophore contributions .
    • Data Table :
AssayIC₅₀ (µM)Cell LineReference
Kinase Inhibition0.5HEK293
Cytotoxicity>50HeLa

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Focus on sulfonamide binding to zinc ions in active sites.
  • QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) to correlate with experimental IC₅₀ values .

Handling Synthesis Optimization and Data Discrepancies

Q. How to address low yields in sulfonamide coupling reactions?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 80°C, improving yield by 20% .
  • Alternative Bases : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.